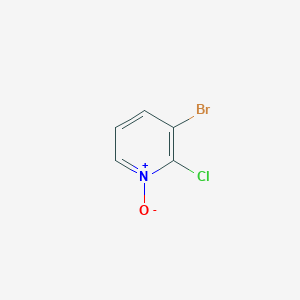

3-Bromo-2-chloropyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrClNO |

|---|---|

Molecular Weight |

208.44 g/mol |

IUPAC Name |

3-bromo-2-chloro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3BrClNO/c6-4-2-1-3-8(9)5(4)7/h1-3H |

InChI Key |

KBAAEGJNRQFGSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloropyridine 1 Oxide

Reactions Involving the N-Oxide Moiety

The N-oxide group in 3-bromo-2-chloropyridine (B150940) 1-oxide significantly influences the molecule's reactivity. It can act as an internal oxidizing agent, a directing group for C-H bond activation, and can participate in various rearrangement reactions.

The removal of the oxygen atom from the N-oxide function, known as deoxygenation, is a fundamental transformation that restores the parent pyridine (B92270) structure. While specific studies on the deoxygenation of 3-bromo-2-chloropyridine 1-oxide are not extensively documented in readily available literature, general methods for the deoxygenation of pyridine N-oxides are well-established and applicable. These methods often employ reducing agents. For instance, treatment with phosphorus oxychloride can lead to deoxygenation, often accompanied by chlorination at the 2- and 4-positions of the pyridine ring wikipedia.org. Another common approach involves the use of zinc dust in a suitable solvent wikipedia.org. The reaction of pyridine N-oxides with acetyl chloride can also lead to deoxygenation, sometimes as part of a more complex rearrangement process arkat-usa.org.

A variety of reagents have been explored for the deoxygenation of pyridine N-oxides, with varying efficiencies and selectivities. Some common deoxygenating agents and their general applicability are summarized in the table below.

| Deoxygenating Agent | General Conditions | Reference |

| Zinc (Zn) | Typically in the presence of an acid or in a neutral solvent with heating. | arkat-usa.org |

| Phosphorus Trichloride (PCl₃) | Often used for deoxygenation, can sometimes lead to chlorination. | General Knowledge |

| Acetyl Chloride (AcCl) | Can effect deoxygenation, sometimes with rearrangement. | arkat-usa.org |

It is important to note that the presence of the bromo and chloro substituents on the pyridine ring of this compound could influence the reaction conditions required for efficient deoxygenation.

The N-oxide group can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds, particularly at the positions ortho to the nitrogen atom. Recent research has highlighted the potential of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts under photoredox conditions. chemrxiv.org This strategy allows for site-selective C-H functionalization. For instance, 2,6-dichloropyridine (B45657) N-oxide has been shown to be a highly selective HAT catalyst for tertiary C-H bonds. chemrxiv.org By analogy, this compound could potentially mediate similar transformations, directing the functionalization to accessible C-H bonds in a substrate.

The general mechanism involves the photoinduced generation of a highly reactive N-oxide radical cation, which can then abstract a hydrogen atom from a suitable substrate, initiating a radical-based functionalization cascade. chemrxiv.org The steric and electronic properties of the substituents on the pyridine N-oxide can influence the selectivity of the C-H functionalization. chemrxiv.org

Pyridine N-oxides are known to undergo a variety of rearrangement reactions, often triggered by heat, light, or chemical reagents. These rearrangements can lead to the formation of diverse and valuable heterocyclic structures.

One notable rearrangement is the Boekelheide reaction , which typically involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines in the presence of an anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism proceeds through acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.org While this compound does not possess an α-alkyl group, related rearrangements involving other substituents are conceivable under appropriate conditions.

Photochemical isomerization represents another important class of rearrangements for pyridine N-oxides. acs.orgnih.gov Upon irradiation, pyridine N-oxides can isomerize to various valence isomers, which can then undergo further transformations to yield substituted pyridines. acs.orgnih.gov For example, a method for the C3 selective hydroxylation of pyridines has been developed via the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.gov This process involves the formation of an oxaziridine (B8769555) intermediate, which can then rearrange to provide the hydroxylated product. acs.org The specific substitution pattern on the pyridine N-oxide can influence the course and outcome of these photochemical reactions. acs.org

The Smiles rearrangement is another potential, though less commonly reported, rearrangement pathway for suitably substituted pyridine N-oxides. This intramolecular nucleophilic aromatic substitution typically requires an activated aromatic system and a tethered nucleophile. While no specific examples involving this compound are readily available, the general principles of the Smiles rearrangement could potentially be applied to derivatives of this compound.

Reactivity of Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the pyridine ring of this compound are key sites for chemical modification, primarily through nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of nucleophiles onto the heterocyclic ring. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring, further enhanced by the N-oxide group, makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgstackexchange.com

In the case of this compound, both the chlorine at C-2 and the bromine at C-3 are potential leaving groups in SNAr reactions. The relative reactivity of these two positions is governed by a combination of electronic and steric factors.

The regioselectivity of SNAr reactions on polysubstituted pyridines is a complex interplay of substituent effects. The N-oxide group strongly activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. stackexchange.com Therefore, the chlorine atom at the C-2 position of this compound is expected to be significantly more reactive towards nucleophiles than the bromine atom at the C-3 position.

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen. nih.govchemconnections.org However, in the context of this compound, the positional activation by the N-oxide group is the dominant factor.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can influence the regioselectivity of nucleophilic attack at the C-2 versus C-6 positions. researchgate.net While a direct correlation with simple electronic or lipophilicity parameters was not always found, steric factors, as described by the Verloop steric parameter B1, showed a statistically significant correlation. researchgate.net This suggests that the size of the bromine atom at C-3 in this compound could also play a role in directing nucleophilic attack, although the overwhelming electronic activation at C-2 is likely to be the primary determinant.

The following table provides a qualitative prediction of the reactivity of the halogen substituents in this compound towards a generic nucleophile (Nu⁻).

| Position | Halogen | Electronic Effect of N-Oxide | Predicted Reactivity |

| C-2 | Chlorine | Strong activation (ortho) | High |

| C-3 | Bromine | Weaker activation (meta) | Low |

Therefore, it is highly probable that nucleophilic substitution will occur selectively at the C-2 position, displacing the chloride ion. This high regioselectivity makes this compound a valuable building block for the synthesis of 2-substituted-3-bromopyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Selective Replacement of Bromine versus Chlorine

The selective substitution of one halogen over the other in dihalogenated pyridines is a critical challenge in synthetic chemistry, often dictated by the choice of catalyst and reaction conditions. For this compound, the chlorine atom at the C2 position is directly activated towards nucleophilic aromatic substitution (SNAr) by the N-oxide group. Conversely, the carbon-bromine bond is generally weaker than the carbon-chlorine bond and is often more reactive in oxidative addition steps of cross-coupling cycles.

While no direct comparative studies on this compound are available, research on the parent compound, 5-bromo-2-chloropyridine, provides significant insight. In a Negishi coupling of 5-bromo-2-chloropyridine, the choice of the palladium catalyst and ligand was shown to completely control the selectivity. Using a catalyst system of [PdCl₂(dppf)] resulted in a non-selective reaction, affording a 1:1 mixture of products where coupling occurred at both the C-Br and C-Cl positions. In stark contrast, employing a catalyst generated from Pd/P(tBu)₃ led to exclusive coupling at the C-Br position. acs.org

Table 1: Catalyst-Dependent Selectivity in Negishi Coupling of 5-Bromo-2-chloropyridine

| Catalyst System | Position of Coupling | Product Ratio (Br-coupled : Cl-coupled) |

|---|---|---|

| [PdCl₂(dppf)] | C-Br and C-Cl | 1 : 1 |

| Pd/P(tBu)₃ | C-Br only | Exclusive C-Br coupling |

Data derived from studies on 5-bromo-2-chloropyridine. acs.org

For this compound, it can be hypothesized that the C2-Cl bond would be highly activated towards traditional SNAr. However, in transition-metal-catalyzed reactions, the higher intrinsic reactivity of the C3-Br bond towards oxidative addition would likely dominate, especially with catalysts sensitive to bond strength, potentially allowing for selective functionalization at the C3 position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

Cross-coupling reactions are powerful tools for C-C bond formation. The reactivity of this compound in these transformations would depend on the selective activation of either the C-Br or C-Cl bond.

Palladium catalysts are widely used for a variety of cross-coupling reactions. chemtube3d.comrsc.org In the context of dihalopyridines, 2-halopyridines are known to be excellent electrophiles. nih.gov The challenge lies in achieving regioselectivity. Studies on related 3-halo-2-aminopyridines have shown that palladium-catalyzed C-N cross-coupling at the C3-Br position is feasible using specialized phosphine (B1218219) ligands like RuPhos and BrettPhos, overcoming the potential for catalyst inhibition by the adjacent amino group. nih.gov

For this compound, it is anticipated that Suzuki and Sonogashira couplings would preferentially occur at the C3-Br bond. This is based on the general reactivity trend (C-I > C-Br > C-Cl) in the rate-determining oxidative addition step for many palladium-catalyzed reactions. youtube.com

Table 2: Representative Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine

| Alkyne Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | >90% |

| Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 88% |

| 1-Decyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 85% |

Data derived from studies on 2-amino-3-bromopyridine. youtube.com

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for cross-coupling, particularly for activating less reactive C-Cl bonds. sigmaaldrich.comrsc.org Nickel-catalyzed reductive cross-electrophile coupling reactions have been successfully developed for substituted 2-chloropyridines, coupling them with alkyl halides. bldpharm.combldpharm.com.tr This suggests that the C2-Cl bond in this compound could be a viable handle for nickel-catalyzed transformations. Given nickel's ability to activate C-Cl bonds, it presents a potential strategy for selectively functionalizing the C2 position, orthogonal to palladium-catalyzed reactions that would likely favor the C3 position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common method for generating organometallic reagents for further functionalization. The exchange rate is typically much faster for bromine than for chlorine. A general protocol for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, involves the use of a combination of isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi) under non-cryogenic conditions. arkat-usa.org

Applying this to this compound, it is highly probable that a selective bromine-magnesium exchange would occur at the C3 position to form a Grignard reagent intermediate. This intermediate could then be trapped with various electrophiles. However, the stability of the resulting organometallic species would be a concern, as the electron-deficient nature of the pyridine N-oxide ring could promote decomposition or rearrangement.

Electrophilic Aromatic Substitution on the Pyridine Ring

The N-oxide function dramatically alters the outcome of electrophilic aromatic substitution (EAS) on the pyridine ring. By acting as a resonance-donating group, it activates the C4 position and, to a lesser extent, the C2/C6 positions, towards electrophilic attack, while the parent pyridine ring is strongly deactivated. bhu.ac.in

Nitration and Sulfonation Patterns

The nitration of unsubstituted pyridine 1-oxide is a classic example that demonstrates the powerful directing effect of the N-oxide group. The reaction with fuming nitric acid and sulfuric acid yields 4-nitropyridine (B72724) 1-oxide exclusively. sapub.orgoc-praktikum.deresearchgate.net This high regioselectivity is attributed to the stabilization of the cationic intermediate (the sigma complex) when the attack occurs at the C4 position, allowing for delocalization of the positive charge onto the N-oxide oxygen. bhu.ac.inrsc.org

For this compound, the C4 position is unsubstituted and available for attack. The halogen substituents at C2 and C3 are deactivating and would typically direct incoming electrophiles to the C5 position. However, the activating and C4-directing effect of the N-oxide is expected to be the dominant factor. Therefore, it is predicted that nitration of this compound would overwhelmingly yield 3-bromo-2-chloro-4-nitropyridine (B1405610) 1-oxide. No specific literature on the sulfonation of this compound is available, but a similar preference for the C4 position would be expected.

Table 3: Predicted and Known Regioselectivity of Nitration on Pyridine N-Oxides

| Substrate | Predicted/Observed Major Product | Reference |

|---|---|---|

| Pyridine 1-oxide | 4-Nitropyridine 1-oxide | sapub.orgoc-praktikum.deresearchgate.net |

| 3,5-Dimethoxypyridine 1-oxide | 3,5-Dimethoxy-2,6-dinitropyridine 1-oxide | arkat-usa.org |

Direct Alkylation/Acylation

Direct C-H functionalization of pyridine N-oxides, including alkylation and acylation, represents a powerful tool for the synthesis of substituted pyridines. nih.gov Generally, pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack than their parent pyridine counterparts. scripps.eduresearchgate.netmdpi.com The N-oxide group enhances the reactivity of the ring, particularly at the C2 and C4 positions, towards nucleophiles, often requiring activation by an electrophile. scripps.educhemtube3d.com

While specific documented examples of direct alkylation or acylation of this compound are not extensively reported in the reviewed literature, the general principles of pyridine N-oxide chemistry allow for postulation of its reactivity. Acylation of pyridine N-oxides can be achieved through various methods, including the use of acyl radicals or the acylation of metalated pyridine intermediates. youtube.com For instance, lithiation of 2-chloropyridine (B119429) at the 3-position, followed by treatment with benzoyl chloride, has been shown to yield 2-chloro-3-benzoylpyridine in excellent yield. youtube.com This suggests that a similar strategy involving lithiation of this compound could potentially lead to acylation at a specific position, dictated by the directing effects of the existing substituents.

The reaction of pyridine N-oxides with Grignard reagents can also lead to alkylation or arylation, with the regioselectivity being dependent on the substitution pattern of the starting material. researchgate.net For example, 4-nitropyridine N-oxide undergoes arylation at the 2- (or 6-) position and alkylation at the 3-position with Grignard reagents. researchgate.net

Furthermore, the activation of the N-oxide with trifluoromethanesulfonic anhydride facilitates the regioselective addition of malonate anions, leading to either 2- or 4-substituted pyridines. nih.gov This method has been shown to be tolerant of various functional groups. nih.gov Acylation has also been achieved by reacting pyridine N-oxides with acyl chlorides. acs.org

The following table summarizes general methods for the alkylation and acylation of pyridine N-oxides that could potentially be applied to this compound.

| Reaction Type | Reagents | Potential Product | Reference(s) |

| Acylation via Lithiation | 1. Strong Base (e.g., LDA) 2. Acyl Halide (e.g., Benzoyl Chloride) | Acylated this compound | youtube.com |

| Alkylation/Arylation | Grignard Reagent (RMgX) | Alkylated/Arylated this compound | researchgate.net |

| Alkylation with Malonates | 1. Trifluoromethanesulfonic Anhydride 2. Malonate Anion | Malonate-substituted 3-bromo-2-chloropyridine | nih.gov |

| Acylation | Acyl Chloride | Acylated this compound | acs.org |

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity of nucleophilic attack on the this compound ring is a critical aspect of its chemical reactivity. The N-oxide functionality directs nucleophilic attack to the C2 and C4 positions. scripps.educhemtube3d.com However, in this specific molecule, the C2 position is already substituted with a chlorine atom. Therefore, nucleophilic attack is anticipated to predominantly occur at the C4 and C6 positions.

The electronic effects of the halogen substituents also play a crucial role. Both bromine at C3 and chlorine at C2 are electron-withdrawing groups, which further deactivates the pyridine ring towards electrophilic attack but enhances its susceptibility to nucleophilic substitution. The interplay between the directing effect of the N-oxide and the electronic nature of the halogens will ultimately determine the regiochemical outcome of a given reaction.

For instance, in the halogenation of unsymmetrical pyridine N-oxides, high regioselectivity for the 2-position is often observed. researchgate.net In the case of this compound, where the 2-position is blocked, functionalization at the C4 or C6 position would be the expected outcome for many nucleophilic additions. It has been noted that in the reaction of pyridine-N-oxide with oxalyl bromide in dichloromethane, a significant amount of 2-chlorinated product can be formed, indicating that the solvent can sometimes act as a halide source. researchgate.net

Stereoselectivity would become a factor in reactions that introduce a new chiral center. For example, if an alkylation or acylation reaction at an unsubstituted carbon were to proceed with a chiral reagent or catalyst, the formation of stereoisomers would be possible. However, without specific documented examples for this compound, a detailed discussion of stereoselectivity remains speculative.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the reaction mechanisms and transition states of chemical transformations involving pyridine N-oxides. youtube.com Such studies can elucidate the energetics of different reaction pathways, explain observed regioselectivity, and predict the structures of intermediates and transition states.

Computational studies on amine and lactam N-oxides have also provided comparisons of N-O bond dissociation enthalpies with those of pyridine N-oxides. mdpi.com These studies highlight the electronic differences between various N-oxides and can help in understanding their relative reactivities. mdpi.com

For related systems, DFT calculations have been used to support proposed reaction mechanisms. For example, in the context of asymmetric N-acylative desymmetrization of sulfonimidamides catalyzed by a chiral pyridine-N-oxide, DFT calculations supported an acyl transfer mechanism where the nucleophilic substitution of the sulfonimidamide by the O-acyloxypyridinium cation intermediate is the enantioselective-determining step. nih.gov

To understand the regioselectivity of nucleophilic attack on this compound, a computational study would typically involve modeling the attack of a nucleophile at the different available positions (C4 and C6) and calculating the activation energies for each pathway. The pathway with the lower activation energy would be the kinetically favored one, thus predicting the major product. Such a study would need to consider the formation of the intermediate Meisenheimer complex and the subsequent rearomatization step.

Although a specific study for this compound is lacking, the principles of using computational chemistry to probe reaction mechanisms of substituted pyridine N-oxides are well-established and would be a valuable avenue for future research to precisely map the reactivity of this compound.

Utility of 3 Bromo 2 Chloropyridine 1 Oxide As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Systems

The unique substitution pattern of 3-bromo-2-chloropyridine (B150940) 1-oxide makes it an ideal starting material for the construction of advanced heterocyclic systems. The pyridine (B92270) N-oxide group activates the pyridine ring, facilitating a range of chemical transformations that are otherwise difficult to achieve with the parent pyridine. semanticscholar.org

3-Bromo-2-chloropyridine 1-oxide is instrumental in the synthesis of polysubstituted pyridines. The differential reactivity of the bromine and chlorine atoms allows for sequential and regioselective cross-coupling reactions. For instance, the bromine at the 3-position can be selectively displaced or involved in coupling reactions, leaving the chlorine at the 2-position intact for subsequent functionalization. This stepwise approach provides a controlled method for introducing various substituents onto the pyridine core, leading to a diverse range of polysubstituted pyridine derivatives. These derivatives are important scaffolds in medicinal chemistry and materials science.

One of the key transformations is the deoxygenation of the N-oxide, which can be readily achieved to furnish the corresponding 2-alkenylpyridines. semanticscholar.org This adds another layer of synthetic versatility. The N-oxide group can also direct metallation to specific positions on the pyridine ring, enabling the introduction of additional functional groups.

The strategic placement of reactive halogen atoms in this compound facilitates the construction of fused heterocyclic compounds. These complex ring systems are prevalent in pharmaceuticals and natural products. By carefully choosing reaction partners and conditions, chemists can orchestrate intramolecular cyclization reactions to build additional rings onto the pyridine framework.

For example, the reaction of ortho-disubstituted intermediates derived from similar 2-chloropyridines can be cyclized to form naphthyridines and aza-analogues of coumarins, xanthones, and acridones. rsc.org Although direct examples with the 1-oxide are not detailed, the principle of using the chloro and a neighboring functional group for cyclization is well-established. The N-oxide functionality can influence the electronic properties of the ring and the reactivity of the halogens, offering unique pathways for the synthesis of novel fused systems.

Building Block in Agrochemical Synthesis

Halogenated pyridines are a cornerstone in the development of modern agrochemicals. The specific arrangement of substituents in this compound makes it a valuable intermediate in the synthesis of active ingredients for crop protection products.

While direct synthesis of chlorantraniliprole (B1668704) from this compound is not explicitly documented in the provided results, the structural motifs present in this starting material are highly relevant to the synthesis of precursors for insecticides of the diamide (B1670390) class, which includes chlorantraniliprole. The core of these insecticides often features a substituted pyridine ring. The ability to selectively functionalize the 3- and 2-positions of the pyridine ring is crucial for constructing the complex structures required for high insecticidal activity. The N-oxide can be used to activate the ring for certain reactions and then removed at a later stage.

The versatility of this compound extends to its use as an intermediate in the synthesis of herbicides and fungicides. The development of new and effective crop protection agents often relies on the ability to create novel molecular structures. The unique combination of a pyridine N-oxide with two different halogen atoms provides a platform for generating a wide variety of derivatives that can be screened for herbicidal and fungicidal properties. The ability to perform selective modifications allows for the fine-tuning of the biological activity and physical properties of the final compounds, which is a key aspect of modern agrochemical research.

Applications in Materials Science

The substituted pyridine framework is a key component in the design of functional materials. semanticscholar.org While specific applications of this compound in materials science are not extensively detailed in the search results, its potential is evident from the nature of the molecules that can be synthesized from it. Pyridine-based materials have found use in organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysts. The ability to synthesize polysubstituted and fused heterocyclic systems from this compound opens the door to creating novel materials with tailored electronic and photophysical properties.

Precursors for Polymer Monomers

There is currently no available scientific literature or patented research that describes the use of this compound as a precursor for the synthesis of polymer monomers. The potential for this compound to be functionalized through cross-coupling reactions or other transformations to create polymerizable units has not been explored in existing research.

Ligands for Coordination Chemistry

An extensive search of scholarly articles and chemical databases did not yield any studies on the application of this compound as a ligand in coordination chemistry. While pyridine N-oxides are known to coordinate with various metal centers, there is no specific research detailing the synthesis of coordination complexes or the investigation of their properties using this compound as the coordinating ligand.

Development of Novel Synthetic Reagents and Catalysts

The development of novel synthetic reagents or catalysts derived from this compound is not documented in the current body of scientific literature. Although halogenated pyridines and pyridine N-oxides can serve as building blocks for more complex functional molecules, there are no published reports on the transformation of this compound into new reagents or its use as a precursor for catalyst synthesis.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 3-bromo-2-chloropyridine (B150940) 1-oxide. By analyzing the chemical shifts, coupling constants, and integration of signals in various NMR experiments, the precise position of each atom within the molecule can be ascertained.

¹H NMR

¹³C NMR

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The carbons in the pyridine (B92270) ring are expected to resonate at distinct chemical shifts influenced by the attached substituents (Br, Cl, and N-oxide). The carbon atom attached to the chlorine (C-2) and the carbon attached to the bromine (C-3) would show characteristic shifts. For instance, in 3-bromopyridine (B30812) N-oxide, the carbon signals appear at δ 120.2, 125.9, 128.7, 137.7, and 140.3 ppm in CDCl₃. rsc.org Similarly, for 2-chloropyridine (B119429) N-oxide, the signals are observed at δ 123.8, 126.0, 126.9, 140.3, and 141.5 ppm in a mixture of CDCl₃ and DMSO. rsc.org Based on these related compounds, a predicted range for the carbon signals of 3-bromo-2-chloropyridine 1-oxide can be estimated.

| Compound | Solvent | ¹³C NMR Chemical Shifts (ppm) |

| 3-Bromopyridine N-Oxide | CDCl₃ | 120.2, 125.9, 128.7, 137.7, 140.3 rsc.org |

| 2-Chloropyridine N-Oxide | CDCl₃/DMSO | 123.8, 126.0, 126.9, 140.3, 141.5 rsc.org |

¹⁵N NMR

¹⁵N NMR spectroscopy, although less common, can offer direct insight into the electronic environment of the nitrogen atom in the pyridine N-oxide ring. The chemical shift of the nitrogen atom is sensitive to the presence of the oxygen atom and the adjacent substituents, providing valuable data for confirming the N-oxidation and understanding the electronic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides information about the compound's structure through analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.infodocbrown.info This would result in a cluster of peaks for the molecular ion.

Common fragmentation pathways for pyridine N-oxides involve the loss of an oxygen atom ([M-16]⁺). researchgate.net Further fragmentation could involve the loss of the halogen atoms or cleavage of the pyridine ring. The fragmentation of alkylpyridine N-oxides often shows the loss of an OH radical. researchgate.net The presence of both bromine and chlorine atoms would lead to a complex but highly informative fragmentation pattern, allowing for detailed structural confirmation. For example, in the mass spectrum of 1-bromo-2-chloroethane, the molecular ion region displays peaks at m/z 142, 144, and 146, corresponding to the different isotopic combinations. docbrown.info

| Isotopic Combination | Expected m/z | Relative Abundance Contribution |

| C₅H₃⁷⁹Br³⁵ClNO | ~207 | (1)(3) = 3 |

| C₅H₃⁸¹Br³⁵ClNO | ~209 | (1)(3) = 3 |

| C₅H₃⁷⁹Br³⁷ClNO | ~209 | (1)(1) = 1 |

| C₅H₃⁸¹Br³⁷ClNO | ~211 | (1)(1) = 1 |

| Note: The table illustrates the expected isotopic pattern for the molecular ion. The exact m/z values may vary slightly. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting its vibrational modes. For this compound, these techniques are particularly useful for confirming the presence of the N-oxide group and the carbon-halogen bonds.

The most characteristic vibration for pyridine N-oxides is the N-O stretching band, which typically appears in the region of 1200-1300 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, generally in the range of 700-500 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations would also be observed, providing a complete vibrational fingerprint of the molecule. While specific IR data for this compound is not available in the search results, data for the parent compound, 3-bromo-2-chloropyridine, is available and can serve as a reference. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π → π* and n → π* transitions within the aromatic pyridine N-oxide ring. The position and intensity of these bands are influenced by the N-oxide group and the halogen substituents, which can cause shifts in the absorption maxima compared to unsubstituted pyridine N-oxide.

Theoretical and Computational Chemistry of 3 Bromo 2 Chloropyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 3-Bromo-2-chloropyridine (B150940) 1-oxide at the electronic level. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Electronic Structure Analysis

The electronic structure of 3-Bromo-2-chloropyridine 1-oxide is characterized by the interplay of the aromatic pyridine (B92270) ring, the electron-withdrawing N-oxide group, and the halogen substituents. The N-oxide group significantly influences the electronic properties of the pyridine ring, and this is further modulated by the presence of bromine and chlorine atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. In pyridine N-oxides, the N-oxide group generally lowers the energy of the frontier orbitals compared to the parent pyridine. For substituted pyridine N-oxides, the nature and position of the substituents determine the energy and localization of the HOMO and LUMO.

While specific data for this compound is scarce, computational studies on related molecules, such as other substituted pyridine N-oxides, suggest that the HOMO would likely be a π-orbital distributed over the pyridine ring, with some contribution from the p-orbitals of the halogen atoms. The LUMO is expected to be a π*-orbital, also delocalized over the ring system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Charge Distribution and Reactivity Prediction

The distribution of electron density within this compound is highly polarized due to the electronegative oxygen, nitrogen, chlorine, and bromine atoms. The N-oxide bond itself is dative, with a formal positive charge on the nitrogen and a negative charge on the oxygen, leading to a large dipole moment.

Computational methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For pyridine N-oxides, the oxygen atom is a site of high negative potential, making it susceptible to electrophilic attack. The pyridine ring, particularly the positions ortho and para to the N-oxide group, can be activated for certain reactions. The presence of the electron-withdrawing chlorine at the 2-position and bromine at the 3-position will further influence the reactivity of the ring. The chlorine atom at the 2-position, being highly electronegative and adjacent to the N-oxide, is expected to be a primary site for nucleophilic substitution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis

Due to the rigid nature of the pyridine ring, this compound has limited conformational freedom. The primary conformational aspect to consider would be the orientation of the substituents relative to the ring, although these are generally considered to be coplanar with the ring. Computational methods can confirm the planarity of the molecule and calculate the rotational barriers for any non-planar conformations, should they exist.

Solvent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the solvent. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can model the explicit interactions between the solute and solvent molecules. Polar solvents are expected to stabilize the charge-separated ground state of pyridine N-oxides due to their large dipole moments.

Computational studies on other pyridine N-oxides have shown that solvent polarity can affect reaction rates and mechanisms. For instance, in nucleophilic substitution reactions, polar solvents can stabilize the transition state, thereby accelerating the reaction. The specific interactions of protic or aprotic solvents with the N-oxide oxygen and the halogen atoms can be modeled to predict their impact on reactivity. Studies on 2-alkylamino-4-nitro-5-methyl pyridine N-oxides have demonstrated that solvent polarity can favor or disfavor processes like excited-state intramolecular proton transfer (ESIPT) rsc.org.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

Table 1: Predicted Spectroscopic Data for Halogenated Pyridine Derivatives

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |

| ¹H-NMR | Chemical Shift (δ) | Aromatic protons would appear in the downfield region, influenced by the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the substituents. |

| ¹³C-NMR | Chemical Shift (δ) | The carbon atoms attached to the electronegative N-oxide, chlorine, and bromine would show significant downfield shifts. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | A characteristic N-O stretching vibration is expected in the range of 1200-1300 cm⁻¹. C-Cl and C-Br stretching vibrations would appear at lower frequencies. |

DFT calculations can provide accurate predictions of NMR chemical shifts and vibrational frequencies. For instance, studies on 2-chloro- and 3-chloropyridine (B48278) have shown excellent agreement between DFT-calculated and experimental vibrational spectra acs.org. Similar accuracy can be expected for the prediction of spectroscopic data for this compound.

Reaction Pathway Modeling and Energy Profiles

The theoretical and computational examination of this compound provides critical insights into its reactivity, reaction mechanisms, and the energetics of its transformations. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, its reaction pathways can be modeled based on the well-established reactivity of substituted pyridine N-oxides and computational analyses of analogous systems.

The reactivity of pyridine N-oxides is notably different from their parent pyridines. The N-oxide functional group enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic substitution. scripps.eduuoanbar.edu.iq The oxygen atom can act as an internal nucleophile and can also be attacked by electrophiles, which in turn activates the ring for subsequent reactions. scripps.edu In the case of this compound, the presence of two halogen substituents, bromine at the 3-position and chlorine at the 2-position, introduces significant electronic and steric effects that influence its reaction pathways.

Computational methods, particularly density functional theory (DFT), are powerful tools for modeling reaction pathways and calculating the energy profiles of chemical reactions. worldscientific.comresearchgate.net These studies help in understanding the stability of reactants, intermediates, transition states, and products, thereby elucidating the reaction mechanism.

Modeling Nucleophilic Aromatic Substitution (SNAr)

One of the most common reaction pathways for halogenated pyridine N-oxides is nucleophilic aromatic substitution (SNAr). scripps.edunih.gov In this compound, both the 2-chloro and 3-bromo substituents are potential leaving groups. The N-oxide group activates the 2- and 4-positions for nucleophilic attack. uoanbar.edu.iqyoutube.com

A plausible reaction pathway for the SNAr reaction with a generic nucleophile (Nu-) can be modeled as follows:

Nucleophilic Attack: The nucleophile attacks the carbon atom at the 2-position, which is bonded to the chlorine atom. This position is activated by the electron-withdrawing N-oxide group. The attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex.

Formation of the Meisenheimer Complex (Intermediate): This intermediate is a resonance-stabilized species where the negative charge is delocalized over the pyridine ring and the N-oxide group. The stability of this intermediate is a key factor in determining the reaction rate.

Departure of the Leaving Group: The chloride ion is expelled from the Meisenheimer complex, leading to the formation of the substituted product and restoring the aromaticity of the ring.

An energy profile for this SNAr reaction can be computationally modeled. The profile would show the relative energies of the reactants, the transition state for the nucleophilic attack, the Meisenheimer intermediate, the transition state for the leaving group departure, and the final products.

Table 1: Hypothetical Energy Profile Data for SNAr at the 2-Position

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 |

| Transition State 1 (TS1) | +15 to +25 |

| Meisenheimer Intermediate | +5 to +15 |

| Transition State 2 (TS2) | +10 to +20 |

| Products (3-Bromo-2-Nu-pyridine 1-oxide + Cl-) | -5 to -15 |

Note: The values in this table are hypothetical and are intended to illustrate a typical energy profile for an SNAr reaction on an activated pyridine N-oxide. The actual values would depend on the specific nucleophile and the computational method used.

Modeling Reactions Involving the N-Oxide Group

The N-oxide group itself can participate in reactions. For instance, deoxygenation is a common transformation for pyridine N-oxides. acs.orgnih.gov Theoretical modeling can elucidate the mechanism of such reactions. For example, in a photocatalytic deoxygenation, computational studies can model the single-electron transfer process from a photocatalyst to the pyridine N-oxide, the formation of a radical anion, and the subsequent steps leading to the deoxygenated product. acs.org

Another important reaction pathway involves the reaction with electrophiles at the oxygen atom, which can be followed by rearrangement or nucleophilic attack at the ring. scripps.edu For example, reaction with a chlorinating agent like POCl3 or SO2Cl2 can lead to the introduction of a chlorine atom at the 2- or 4-position, with the mechanism often involving an initial attack of the N-oxide oxygen on the electrophile. youtube.com

Table 2: Key Parameters from Computational Studies of Substituted Pyridine N-Oxides

| Parameter | Observation from Theoretical Studies | Relevance to this compound |

| N-O Bond Length | The N-O bond length is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups tend to slightly shorten this bond. researchgate.net | The bromo and chloro substituents are electron-withdrawing, which would likely result in a relatively short and strong N-O bond compared to unsubstituted pyridine N-oxide. |

| Electron Affinity | Strong electron-withdrawing substituents on the pyridine ring increase the electron affinity of the molecule. researchgate.net | The presence of both bromo and chloro groups is expected to significantly increase the electron affinity of this compound, making it more susceptible to reduction and certain nucleophilic attacks. |

| Energy of Frontier Orbitals (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are affected by substituents. Electron-withdrawing groups lower the energies of both HOMO and LUMO. researchgate.net | The lowered LUMO energy due to the halogen substituents would indicate a higher reactivity towards nucleophiles. |

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns

A significant frontier in the chemistry of 3-Bromo-2-chloropyridine (B150940) 1-oxide lies in the exploration of its untapped reactivity, particularly in the realm of photoredox catalysis. Pyridine (B92270) N-oxides have emerged as effective precursors for hydrogen atom transfer (HAT) catalysts upon single-electron oxidation. acs.orgnih.gov The resulting N-oxy radicals are potent species capable of abstracting hydrogen atoms from aliphatic C–H bonds, thereby enabling a range of functionalization reactions including alkylation, amination, and azidation. acs.orgchemrxiv.org

The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the reactivity of these N-oxy radicals. For 3-Bromo-2-chloropyridine 1-oxide, the electron-withdrawing bromo and chloro groups are expected to enhance the electrophilicity of the corresponding N-oxy radical. This could lead to unique reactivity and selectivity profiles in C–H functionalization reactions. Future investigations could focus on systematically studying the HAT capabilities of the radical derived from this compound and comparing its efficacy to other substituted pyridine N-oxides.

Furthermore, the presence of two distinct halogen atoms opens avenues for exploring selective radical-based transformations. It may be possible to devise conditions that favor the reaction at a specific site, influenced by the subtle differences in the electronic and steric environment imparted by the bromine and chlorine atoms.

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning this compound will likely prioritize the establishment of sustainable and atom-economical synthetic and derivatization pathways.

One promising area is the advancement of catalytic methods for the synthesis of the N-oxide itself. While traditional oxidation methods often employ stoichiometric peroxy acids, recent developments have focused on catalytic systems. For instance, the use of mesoporous molecular sieves (MCM-41) as catalysts for the oxidation of 2-chloropyridine (B119429) with hydrogen peroxide has shown high conversion and yield. google.com Adapting such catalytic systems for the synthesis of this compound could significantly improve the sustainability of its production.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites—the two halogen atoms and the pyridine ring itself—makes chemo- and regioselective functionalization a key area for future research on this compound. The N-oxide group is known to direct functionalization to the C2 and C6 positions of the pyridine ring. scripps.edu For this compound, this presents an opportunity to introduce a third substituent at the C6 position with high regioselectivity.

Furthermore, the differential reactivity of the C-Br and C-Cl bonds can be exploited in transition-metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for sequential functionalization, where the bromine atom is first replaced, followed by a subsequent reaction at the chlorine position under more forcing conditions. Future work could focus on developing a comprehensive portfolio of selective cross-coupling protocols for this compound, enabling the synthesis of a diverse array of polysubstituted pyridines.

Directed ortho-metalation is another powerful tool for regioselective functionalization. rsc.org The development of metalation conditions specific to this compound could provide access to novel substitution patterns that are not readily achievable through other means.

Below is a table summarizing potential selective functionalization reactions for this compound:

| Reaction Type | Position of Functionalization | Potential Reagents/Catalysts | Expected Product |

| Suzuki Coupling | C3 (initially) | Pd catalyst, boronic acid | 3-Aryl-2-chloropyridine 1-oxide |

| Buchwald-Hartwig Amination | C3 (initially) | Pd catalyst, amine | 3-Amino-2-chloropyridine 1-oxide |

| C-H Functionalization | C6 | Photoredox catalyst, radical precursor | 6-Substituted-3-bromo-2-chloropyridine 1-oxide |

| Nucleophilic Aromatic Substitution | C2 or C4 (depending on conditions) | Strong nucleophile | Varies |

Expanding Applications in Niche Chemical Fields

While halogenated pyridines are well-established as intermediates in pharmaceuticals and agrochemicals, the unique properties of this compound could enable its application in more specialized areas of chemistry.

One such area is in the design of novel ligands for catalysis. The pyridine N-oxide moiety is a known ligand for various transition metals. scripps.edu The presence of halogen substituents that can be further functionalized allows for the creation of a library of tailored ligands. By strategically modifying the substituents, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Another emerging field is materials science. Pyridine-containing polymers and materials are of interest for their electronic and optical properties. The ability to precisely functionalize this compound through the strategies outlined above could allow for its incorporation into novel polymers and functional materials with tailored properties. For example, the introduction of conjugated organic fragments could lead to materials with interesting photophysical or electronic characteristics. Future research could explore the synthesis and characterization of such materials derived from this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-2-chloropyridine 1-oxide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves oxidation of 3-bromo-2-chloropyridine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert atmosphere. Optimization includes controlling temperature (0–5°C) to minimize side reactions and monitoring reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:3). Post-reaction, neutralization with aqueous sodium thiosulfate removes excess oxidant. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the product .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the N-oxide formation via deshielding of the pyridine ring protons (e.g., δ 8.2–8.5 ppm for H-4/H-6) .

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

- Melting Point : Compare observed mp (e.g., 52–57°C for the parent compound) with literature values to detect impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent decomposition .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations to avoid inhalation .

- Waste Disposal : Quench residual oxidants with sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The N-oxide group enhances electron density at the pyridine ring, facilitating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) predict preferential reactivity at the C-5 position due to lower activation energy. Experimental validation involves monitoring reaction intermediates via in situ ¹⁹F NMR (if fluorinated substrates are used) .

Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated pyridine N-oxides?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dehalogenated species) that may alter physical properties .

- Crystallography : Single-crystal X-ray diffraction clarifies structural discrepancies caused by polymorphism or solvate formation .

- Standardized Protocols : Reproduce synthesis and characterization under controlled conditions (e.g., humidity, solvent purity) to validate literature data .

Q. How can regioselectivity be controlled during functionalization of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl) at the N-oxide to block undesired substitution sites .

- Metal Catalysis : Use Cu(I)-mediated Ullmann coupling for selective bromine displacement while retaining the chlorine substituent .

- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic aromatic substitution at the bromine position due to enhanced stabilization of transition states .

Q. What advanced techniques characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 3–10) at 40°C for 72 hours. Monitor degradation via UPLC-QTOF to identify hydrolytic or oxidative byproducts .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere (heating rate: 10°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.